molecular formula C21H24N2O6S B11165202 3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one

3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11165202
M. Wt: 432.5 g/mol
InChI Key: BOYYBOLLYRHEHE-UHFFFAOYSA-N
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Description

3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar heterocyclic structures and biological activities.

    Chromene Derivatives: Molecules with a chromene core that exhibit various chemical and biological properties.

Uniqueness

3,5-dimethyl-6-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-7H-furo[3,2-g]chromen-7-one is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

IUPAC Name

3,5-dimethyl-6-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H24N2O6S/c1-13-12-28-18-11-19-17(10-16(13)18)14(2)15(21(25)29-19)4-5-20(24)22-6-8-23(9-7-22)30(3,26)27/h10-12H,4-9H2,1-3H3

InChI Key

BOYYBOLLYRHEHE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)S(=O)(=O)C)C

Origin of Product

United States

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